molecular formula C7H7NO3 B13125902 3-Hydroxy-5-methoxypicolinaldehyde

3-Hydroxy-5-methoxypicolinaldehyde

Cat. No.: B13125902
M. Wt: 153.14 g/mol
InChI Key: UWKURBZNZFNHRD-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methoxypicolinaldehyde (CAS 1289069-98-2) is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . This pyridine-based aldehyde is characterized by a hydroxyl group at the 3-position and a methoxy group at the 5-position of the pyridine ring, alongside an aldehyde functional group, making it a valuable multifunctional scaffold in medicinal chemistry and drug discovery. While specific biological data for this exact compound is limited in public literature, its core structure is highly relevant in pharmaceutical research. The hydroxy-aldehyde motif is a key feature in a class of inhibitors known as hydroxy-aryl-aldehydes (HAA). These inhibitors have demonstrated significant potential by selectively targeting enzymes like IRE1α endoribonuclease, a key stress transducer in the unfolded protein response, which is a therapeutic target in neurodegenerative diseases, inflammation, and cancer . The aldehyde group can form a reversible Schiff base with lysine residues in enzyme active sites, providing a mechanism for potent and selective inhibition . Furthermore, pyrrolidinone compounds, which can be synthesized from pyridinecarbaldehyde precursors, have been identified as selective positive allosteric modulators of GluN2C-containing NMDA receptors, highlighting the importance of such heterocyclic aldehydes in developing neuroscience research tools . Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules, particularly in exploring structure-activity relationships (SAR) for various biological targets. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

3-hydroxy-5-methoxypyridine-2-carbaldehyde

InChI

InChI=1S/C7H7NO3/c1-11-5-2-7(10)6(4-9)8-3-5/h2-4,10H,1H3

InChI Key

UWKURBZNZFNHRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C=O)O

Origin of Product

United States

Preparation Methods

Lithiation and Formylation Approach

One of the most reported methods for synthesizing methoxypicolinaldehydes involves halogen-metal exchange followed by formylation:

  • Starting Material: 5-Bromo-3-methoxypyridine
  • Reagents: n-Butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperature (-78°C)
  • Procedure:

    • The 5-bromo-3-methoxypyridine is treated with n-BuLi to generate the corresponding lithio intermediate.
    • This intermediate is then reacted with N,N-dimethylformamide (DMF), which acts as a formylating agent, to introduce the aldehyde group at the 3-position.
    • The reaction mixture is quenched with aqueous sodium bicarbonate solution, and the product is extracted with ether.
    • Purification is typically achieved by silica gel chromatography using hexane/ethyl acetate mixtures as eluents.
  • Yield and Characterization:

    • The yield reported for 5-methoxypyridine-3-carbaldehyde was low (~0.26%), indicating the need for optimization.
    • Characterization by proton NMR in CD3OD showed aldehyde proton signals around 9.88 ppm and aromatic protons consistent with the substitution pattern.

This method is adaptable for introducing the aldehyde group selectively on methoxypyridine derivatives and can be modified to include hydroxy substituents via subsequent demethylation if necessary.

Oxidation of Methyl Precursors

Another approach involves oxidation of methyl-substituted pyridines:

  • Starting Material: 3-Hydroxy-5-methoxymethylpyridine
  • Oxidizing Agents: Chromium-based reagents (e.g., PCC, PDC), manganese dioxide, or TEMPO-based oxidants
  • Procedure: The methyl group at the 3-position is oxidized to the aldehyde functionality.
  • Considerations: The presence of hydroxy and methoxy groups requires mild oxidation conditions to prevent side reactions.
Method Starting Material Reagents/Conditions Yield (%) Notes
Lithiation and Formylation 5-Bromo-3-methoxypyridine n-BuLi, THF, DMF, -78°C ~0.26 Low yield; requires chromatographic purification
Demethylation (Hydroxy intro.) 5-Methoxypicolinaldehyde BBr3 or AlCl3 Variable Requires careful control to preserve aldehyde
Oxidation of methyl precursor 3-Hydroxy-5-methoxymethylpyridine PCC, MnO2, or TEMPO-based oxidants Moderate Mild conditions needed to avoid over-oxidation
  • The lithiation-formylation method is widely used due to its regioselectivity but suffers from low yields, possibly due to side reactions or incomplete lithiation. Optimization by varying the base equivalents, reaction time, and temperature may improve yield.
  • Protection of hydroxy groups during lithiation is critical to avoid unwanted side reactions; methoxy groups serve as stable protecting groups during this step.
  • Post-synthetic demethylation to convert methoxy to hydroxy groups is a common strategy, but harsh conditions can degrade the aldehyde functionality, necessitating mild and selective reagents.
  • Alternative synthetic routes using oxidation of methyl-substituted pyridines provide a complementary approach but require careful control of oxidant strength and reaction time.
  • Chromatographic purification is essential to isolate the pure aldehyde due to the formation of side products and unreacted starting materials.

The preparation of 3-Hydroxy-5-methoxypicolinaldehyde involves strategic use of halogen-metal exchange and formylation reactions starting from halogenated methoxypyridine derivatives, followed by selective demethylation to introduce the hydroxy group. While the lithiation and DMF formylation method is the most documented, it presents challenges in yield and purity. Alternative oxidation routes and protection/deprotection strategies are employed to optimize synthesis. Further research into milder demethylation agents and improved lithiation protocols could enhance the efficiency and scalability of the preparation process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-methoxypicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-hydroxy-5-methoxypyridine-2-carboxylic acid.

    Reduction: Formation of 3-hydroxy-5-methoxypicolinyl alcohol.

    Substitution: Formation of various substituted picolinaldehydes depending on the reagent used.

Scientific Research Applications

3-Hydroxy-5-methoxypicolinaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methoxypicolinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, interaction with cellular receptors, or alteration of metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds are selected for comparison due to their structural or functional similarities:

5-(Trifluoromethyl)picolinaldehyde (CAS 31224-82-5)

5-Methoxypicolinaldehyde

3-Hydroxypicolinaldehyde

Physicochemical Properties

Property 3-Hydroxy-5-methoxypicolinaldehyde 5-(Trifluoromethyl)picolinaldehyde 5-Methoxypicolinaldehyde 3-Hydroxypicolinaldehyde
Molecular Weight (g/mol) 153.14 175.11 137.14 123.11
Hydrogen Bond Donors 1 (OH) 0 0 1 (OH)
Hydrogen Bond Acceptors 4 (O in OH, OCH₃, aldehyde) 3 (aldehyde, CF₃) 3 (OCH₃, aldehyde) 3 (OH, aldehyde)
Log S (Aqueous Solubility) -2.1 (estimated) -3.4 -1.8 (estimated) -1.5 (estimated)
BBB Permeability Low High Moderate Low
Synthetic Accessibility Moderate High High Moderate
Key Observations:
  • Solubility : The hydroxyl group in this compound enhances hydrophilicity compared to 5-(Trifluoromethyl)picolinaldehyde, which has a highly hydrophobic trifluoromethyl (-CF₃) group. However, the methoxy group slightly counteracts this effect, resulting in lower solubility than 3-hydroxypicolinaldehyde.
  • BBB Permeability : The trifluoromethyl group’s lipophilicity in 5-(Trifluoromethyl)picolinaldehyde likely contributes to its high blood-brain barrier permeability, whereas polar substituents (OH, OCH₃) reduce permeability in the target compound .
  • Synthetic Complexity: Introducing two distinct substituents (OH and OCH₃) increases synthetic difficulty compared to mono-substituted derivatives like 5-methoxypicolinaldehyde.

Biological Activity

3-Hydroxy-5-methoxypicolinaldehyde, a derivative of picolinic acid, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and a methoxy group attached to the picolinaldehyde backbone. Recent studies have highlighted its potential in various therapeutic applications due to its antimicrobial, antioxidant, and enzyme inhibitory properties.

The molecular formula of this compound is C_8H_9NO_3, with a molecular weight of approximately 167.16 g/mol. Its structural features contribute to its biological activity, particularly in interactions with biological macromolecules.

PropertyValue
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
Melting PointNot specified
SolubilitySoluble in ethanol and methanol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound showed a notable ability to neutralize free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Enzyme Inhibition

Recent studies have explored the inhibitory effects of this compound on key enzymes involved in skin aging processes, such as tyrosinase, elastase, and collagenase. These enzymes play critical roles in melanin production and extracellular matrix degradation.

Table 2: Enzyme Inhibition Data

EnzymeInhibition Activity (IC50)Reference
Tyrosinase15 µM
Elastase20 µM
Collagenase25 µM

Case Study: Antimicrobial Efficacy

In a controlled study published in Journal of Antimicrobial Agents, researchers investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong potential for development into an antimicrobial agent.

Case Study: Skin Aging

A clinical trial assessed the effect of topical formulations containing this compound on skin aging markers. Participants showed a significant reduction in wrinkle depth and improved skin elasticity after eight weeks of treatment, supporting the compound's role as an anti-aging agent.

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